2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
This compound belongs to the pyrazolo[1,5-a]quinazolinone family, characterized by a fused bicyclic core with pyrazole and quinazoline moieties. Key structural features include:
- Methoxymethyl group at position 2, enhancing solubility and steric bulk.
- 2-Thienyl group at position 8, introducing aromatic heterocyclic diversity.
The dihydroquinazolinone scaffold is associated with diverse biological activities, including analgesic and antimicrobial properties .
Properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(methoxymethyl)-3-(4-methoxyphenyl)-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C23H21N3O3S/c1-28-13-18-22(14-5-7-16(29-2)8-6-14)23-24-12-17-19(26(23)25-18)10-15(11-20(17)27)21-4-3-9-30-21/h3-9,12,15H,10-11,13H2,1-2H3 |
InChI Key |
ZXSRYWMVULJJLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include methoxymethyl derivatives, methoxyphenyl compounds, and thienyl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, synthesis yields, and spectral data of the target compound with analogs from recent studies:
Key Observations:
Pharmacological Potential
- Analgesic Activity: Pyrazoloquinazolinones with electron-rich substituents (e.g., methoxy groups) show improved activity .
- Antimicrobial Effects: Hydrazono derivatives () exhibit moderate activity, suggesting the target’s 4-methoxyphenyl group could enhance efficacy.
Stability and Reactivity
- Core Stability: The dihydroquinazolinone core is generally stable, but 8,8-dimethyl analogs () show enhanced thermal stability (higher melting points).
- Thienyl Reactivity : The 2-thienyl group (target, ) may participate in electrophilic substitution, unlike phenyl or fluorophenyl groups.
Biological Activity
The compound 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the quinazoline family, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 316.38 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed ranged from 10 to 12 mm with MIC values around 75 to 80 mg/mL for certain derivatives .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 11 | 75 |
| Candida albicans | 11 | 80 |
Analgesic and Anti-inflammatory Activity
The compound's potential as an analgesic and anti-inflammatory agent has also been explored. In comparative studies, certain derivatives demonstrated analgesic activity comparable to diclofenac sodium while exhibiting lower ulcerogenic potential. This suggests a favorable safety profile for therapeutic applications .
The mechanisms through which quinazoline derivatives exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many quinazoline compounds act as inhibitors of specific enzymes involved in inflammatory processes.
- Receptor Modulation : Some derivatives may interact with neurotransmitter receptors, influencing pain pathways.
- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, contributing to reduced inflammation .
Case Studies
-
Study on Analgesic Activity :
- A study evaluated several quinazoline derivatives for their analgesic effects in animal models. The results indicated that compounds similar to this compound exhibited significant pain relief comparable to standard analgesics.
-
Antimicrobial Efficacy :
- Another research focused on the antimicrobial properties of various quinazoline derivatives against clinical isolates. The findings suggested that specific modifications in the quinazoline structure enhanced antibacterial activity, making them promising candidates for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
